REACTION_CXSMILES
|
[Na].CCO.[C:5]([NH:8][CH:9]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[C:10]([O:12][CH2:13][CH3:14])=[O:11])(=[O:7])[CH3:6].Br[CH2:21][C:22]1[CH:27]=[CH:26][C:25]([CH2:28][CH3:29])=[C:24]([CH2:30][CH3:31])[CH:23]=1>O1CCOCC1>[C:5]([NH:8][C:9]([CH2:21][C:22]1[CH:27]=[CH:26][C:25]([CH2:28][CH3:29])=[C:24]([CH2:30][CH3:31])[CH:23]=1)([C:15]([O:17][CH2:18][CH3:19])=[O:16])[C:10]([O:12][CH2:13][CH3:14])=[O:11])(=[O:7])[CH3:6] |^1:0|
|
Name
|
|
Quantity
|
8.14 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
76.9 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC(C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
BrCC1=CC(=C(C=C1)CC)CC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 16 hours at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
until fully dissolved
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
CUSTOM
|
Details
|
was precipitated
|
Type
|
ADDITION
|
Details
|
was added dropwise to this suspension
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off i
|
Type
|
CUSTOM
|
Details
|
was obtained in the form of white crystals
|
Type
|
WASH
|
Details
|
These were suction filtered, washed with water
|
Type
|
CUSTOM
|
Details
|
reacted without any further purification
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)NC(C(=O)OCC)(C(=O)OCC)CC1=CC(=C(C=C1)CC)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |